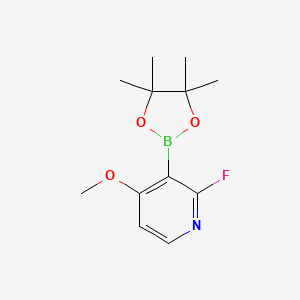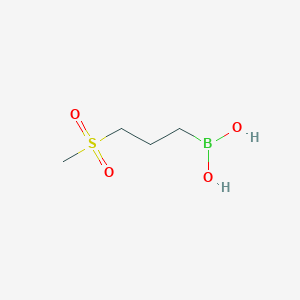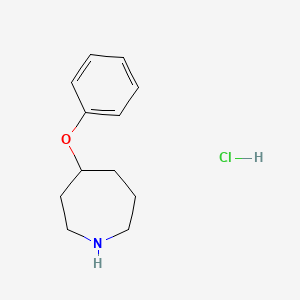
4-Phenoxyazepane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenoxyazepane hydrochloride is a versatile chemical compound used in various scientific research applications. It is known for its unique properties, making it valuable in fields such as drug discovery, organic synthesis, and material science.
Preparation Methods
The preparation of 4-Phenoxyazepane hydrochloride involves several synthetic routes and reaction conditions. One method includes the following steps: alkylation, substitution, reduction, and chlorination. This method is suitable for industrial production, with a total yield of about 70% and a purity of 99% . The process involves using cycloheximide as a raw material and obtaining the final product through the mentioned steps under mild conditions .
Chemical Reactions Analysis
4-Phenoxyazepane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-Phenoxyazepane hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used in organic synthesis as a building block for more complex molecules.
Biology: It is used in the study of biological processes and interactions.
Medicine: It is used in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of various materials and chemicals.
Mechanism of Action
The mechanism of action of 4-Phenoxyazepane hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and context in which the compound is used. For example, in drug discovery, it may interact with specific receptors or enzymes to exert its effects .
Comparison with Similar Compounds
4-Phenoxyazepane hydrochloride can be compared with other similar compounds, such as:
4-Chlorophenylhydrazine hydrochloride: Used in similar synthetic applications but with different reactivity and properties.
1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride: Used in the production of pharmaceutical intermediates with different synthetic routes and conditions.
These comparisons highlight the uniqueness of this compound in terms of its specific properties and applications.
Properties
Molecular Formula |
C12H18ClNO |
|---|---|
Molecular Weight |
227.73 g/mol |
IUPAC Name |
4-phenoxyazepane;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c1-2-5-11(6-3-1)14-12-7-4-9-13-10-8-12;/h1-3,5-6,12-13H,4,7-10H2;1H |
InChI Key |
VDFOHYVLCIJCGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCNC1)OC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[Imino(methyl)oxo-lambda6-sulfanyl]phenyl}acetic acid hydrochloride](/img/structure/B13463051.png)
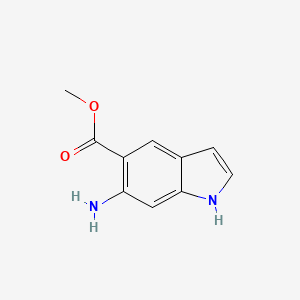
![Tert-butyl 4-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B13463055.png)
![1H,4H,6H,7H-thiopyrano[3,4-d]imidazol-2-amine, trifluoroacetic acid](/img/structure/B13463063.png)
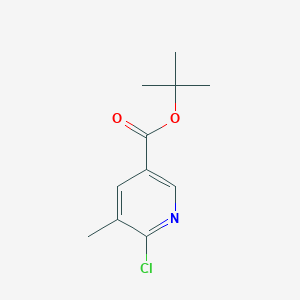

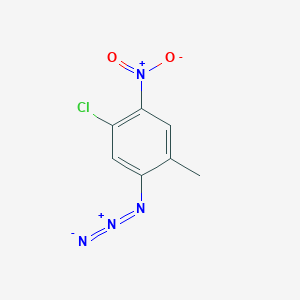
![tert-butyl N-{7-benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}carbamate](/img/structure/B13463077.png)
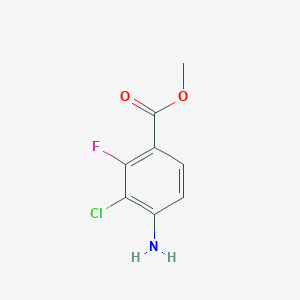
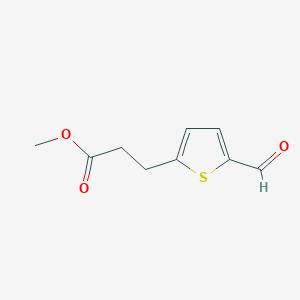
![3-Iodo-8-methylimidazo[1,2-a]pyrazine](/img/structure/B13463102.png)
